molecular formula C14H17NO2 B8359907 Methyl (4-tert-butylphenyl)cyanoacetate

Methyl (4-tert-butylphenyl)cyanoacetate

Cat. No. B8359907
M. Wt: 231.29 g/mol
InChI Key: BLKJQQBXPUCUKR-UHFFFAOYSA-N
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Patent
US06899886B2

Procedure details

0.66 g (16.5 mmols) of sodium hydride and 2.6 g (15.0 mmols) of 4-tert-butylphenylacetonitrile were suspended in 50 ml of tetrahydrofuran. To the suspension was added dropwise 1.95 g (16.5 mmols) of dimethyl carbonate dissolved in 10 ml of tetrahydrofuran while stirring at room temperature. The mixture was refluxed with heating for 2 hours, and the solvent was distilled off under reduced pressure. Water was added to the residue, and the residue was acidified by diluted hydrochloric acid and twice extracted with 30 ml of ethyl acetate. The ethyl acetate extraction solutions were mixed, washed with a saturated brine solution, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue thus-obtained was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1), giving 1.8 g of the desired product (yield 52%)
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
52%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]#[N:15])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].[C:16](=O)([O:19]C)[O:17][CH3:18]>O1CCCC1>[C:3]([C:7]1[CH:8]=[CH:9][C:10]([CH:13]([C:14]#[N:15])[C:16]([O:17][CH3:18])=[O:19])=[CH:11][CH:12]=1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC#N
Step Three
Name
Quantity
1.95 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
twice extracted with 30 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extraction solutions
ADDITION
Type
ADDITION
Details
were mixed
WASH
Type
WASH
Details
washed with a saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus-obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C(=O)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.